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Compound of Interest

Compound Name: Octanediamide

Cat. No.: B1619163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Octanediamide, also known by its common name suberamide, is a linear aliphatic molecule

featuring a symmetrical structure defined by the presence of two primary amide functional

groups at its termini. Its chemical formula is C₈H₁₆N₂O₂, and its structure consists of a six-

carbon methylene chain flanked by two carboxamide groups. This seemingly simple molecule

has garnered significant interest in the scientific community, particularly in the field of drug

development, due to its role as a histone deacetylase (HDAC) inhibitor. The reactivity,

physicochemical properties, and biological activity of octanediamide are fundamentally

dictated by its core functional groups: the two primary amides and the central polymethylene

chain. This technical guide provides a comprehensive overview of these functional groups, their

chemical characteristics, and their implications for the molecule's utility in research and

pharmaceutical applications.

Core Functional Groups
The octanediamide molecule is characterized by two key functional entities:

Primary Amide Groups (-CONH₂): These are the most reactive sites on the molecule and are

responsible for its key chemical and biological properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1619163?utm_src=pdf-interest
https://www.benchchem.com/product/b1619163?utm_src=pdf-body
https://www.benchchem.com/product/b1619163?utm_src=pdf-body
https://www.benchchem.com/product/b1619163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hexyl Chain (-(CH₂)₆-): This aliphatic backbone provides structural flexibility and influences

the molecule's lipophilicity and spatial orientation.

The interplay between the hydrophilic, reactive amide groups and the hydrophobic, flexible

alkyl chain governs the overall behavior of octanediamide.

Physicochemical and Spectroscopic Data
A thorough understanding of a molecule's properties begins with its fundamental

physicochemical and spectroscopic data. The following tables summarize the key quantitative

data for octanediamide.

Physicochemical Properties
Property Value Reference

IUPAC Name Octanediamide --INVALID-LINK--

Synonyms
Suberamide, 1,6-

Hexanedicarboxamide
--INVALID-LINK--

CAS Number 3891-73-4 --INVALID-LINK--

Molecular Formula C₈H₁₆N₂O₂ --INVALID-LINK--

Molecular Weight 172.22 g/mol --INVALID-LINK--

Appearance White crystalline solid --INVALID-LINK--

Melting Point Approximately 120°C --INVALID-LINK--

Boiling Point 467.2°C at 760 mmHg --INVALID-LINK--

Density 1.061 g/cm³ --INVALID-LINK--

Solubility
Soluble in water, ethanol, and

methanol
--INVALID-LINK--

Polar Surface Area 86.18 Å² --INVALID-LINK--

LogP 1.698 --INVALID-LINK--

Spectroscopic Data
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Spectroscopic analysis is crucial for the structural elucidation and purity assessment of

octanediamide. While experimental spectra for the parent compound are not widely published,

data for its derivatives and general knowledge of amide spectroscopy provide expected

characteristic signals.

Spectroscopy Expected Peaks/Signals

¹H NMR

Protons on carbons adjacent to the amide

carbonyls (α-protons) are expected to resonate

around δ 2.1–2.3 ppm. Protons on the other

methylene groups of the alkyl chain would

appear further upfield. The amide protons (-

NH₂) would likely appear as a broad singlet.

¹³C NMR

The carbonyl carbons of the amide groups are

expected to have a chemical shift in the range of

170-185 ppm. The carbons of the alkyl chain will

appear at higher field strengths.

IR Spectroscopy

Characteristic absorptions for the primary amide

groups are expected. These include N-H

stretching vibrations around 3350 and 3180

cm⁻¹ (asymmetric and symmetric), a strong

C=O stretching (Amide I band) at approximately

1650 cm⁻¹, and an N-H bending (Amide II band)

around 1550 cm⁻¹.[1]

Mass Spectrometry

The molecular ion peak [M]⁺ would be expected

at m/z = 172. Fragmentation patterns would

likely involve cleavage of the alkyl chain and

loss of the amide groups.

Reactivity of the Amide Functional Groups
The amide groups are the primary sites of chemical reactivity in octanediamide. Key reactions

include:
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Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to yield

octanedioic acid (suberic acid) and ammonia.[2] This reaction is fundamental to the

degradation of the molecule.

Dehydration: Treatment with a strong dehydrating agent can convert the primary amide

groups to nitriles.

Hofmann Rearrangement: In the presence of a halogen, a strong base, and water, the

primary amide groups can undergo rearrangement to form the corresponding primary

amines with one less carbon atom in the chain.

Hydrogen Bonding: The amide groups are excellent hydrogen bond donors (N-H) and

acceptors (C=O). This property is crucial for its interaction with biological targets, such as the

active site of histone deacetylases, and for its crystal packing in the solid state.[3]

Role in Drug Development: Histone Deacetylase
Inhibition
Octanediamide is recognized as an inhibitor of histone deacetylases (HDACs), a class of

enzymes that play a critical role in the epigenetic regulation of gene expression.[2] By removing

acetyl groups from lysine residues on histone proteins, HDACs promote chromatin

condensation and transcriptional repression.

The inhibitory activity of octanediamide is attributed to the ability of its functional groups to

interact with the active site of HDAC enzymes. The long aliphatic chain allows the molecule to

access the hydrophobic channel of the enzyme's active site, while one of the amide groups can

chelate the zinc ion that is essential for the catalytic activity of most HDACs.

Signaling Pathway
The inhibition of HDACs by octanediamide leads to an increase in histone acetylation, which

in turn results in a more relaxed chromatin structure. This "open" chromatin is more accessible

to transcription factors, leading to the expression of genes that may have been silenced. This

mechanism is particularly relevant in cancer therapy, where the reactivation of tumor

suppressor genes can lead to cell cycle arrest and apoptosis.
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Below is a diagram illustrating the simplified signaling pathway of HDAC inhibition by

octanediamide.

Octanediamide

Histone Deacetylase
(HDAC)

Histone Proteins

Deacetylation

Acetylated
Histone Proteins

Condensed Chromatin
(Transcriptional Repression)

Relaxed Chromatin
(Transcriptional Activation)

Tumor Suppressor
Gene Expression

Click to download full resolution via product page

Caption: Simplified signaling pathway of HDAC inhibition by Octanediamide.

Experimental Protocols
Detailed experimental protocols are essential for the synthesis and analysis of octanediamide
in a research setting.

Synthesis of Octanediamide
One common laboratory-scale synthesis involves the direct amidation of octanedioic acid

(suberic acid).

Protocol: Synthesis from Octanedioic Acid

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add octanedioic

acid and an excess of thionyl chloride.

Acid Chloride Formation: Gently reflux the mixture for 1-2 hours to convert the carboxylic

acid groups to acyl chlorides. The reaction is complete when the evolution of HCl and SO₂

gases ceases.
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Removal of Excess Thionyl Chloride: Remove the excess thionyl chloride by distillation

under reduced pressure.

Amidation: Cool the resulting suberoyl chloride in an ice bath. Slowly add a concentrated

aqueous solution of ammonia with vigorous stirring. A white precipitate of octanediamide
will form.

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold

water to remove ammonium chloride. Recrystallize the solid from hot water or an

ethanol/water mixture to obtain pure octanediamide.

Characterization: Confirm the identity and purity of the product using techniques such as

melting point determination, NMR, and IR spectroscopy.

Below is a workflow diagram for the synthesis of octanediamide.
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Caption: Experimental workflow for the synthesis of Octanediamide.
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Conclusion
The key functional groups of octanediamide, the two primary amides and the central alkyl

chain, bestow upon it a unique combination of properties that make it a valuable molecule in

both materials science and pharmacology. Its ability to act as a histone deacetylase inhibitor, a

function directly mediated by its amide groups, underscores the importance of understanding

the chemistry of this functional group in the context of drug design and development. The data

and protocols presented in this guide offer a foundational resource for researchers and

scientists working with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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